molecular formula C11H9ClN2O3 B1470261 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1368571-93-0

6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1470261
CAS No.: 1368571-93-0
M. Wt: 252.65 g/mol
InChI Key: KAJGVPRUDRFFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 5-chloro-2-methoxyphenyl group

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJGVPRUDRFFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxyphenylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the 6-position substitution.

    6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4-dione: Similar structure but different oxidation state at the 1,3-positions.

Uniqueness

6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

6-(5-Chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other biologically active pyrimidines and has been explored for its potential therapeutic applications, particularly in the context of inflammatory and autoimmune diseases.

  • Molecular Formula : C12H10ClN2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 55383-98-7

Research indicates that this compound acts as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory processes. MPO catalyzes the production of hypochlorous acid, which can contribute to tissue damage during inflammation. Inhibition of MPO by this compound may provide therapeutic benefits in conditions characterized by excessive inflammation .

Inhibition of Myeloperoxidase

A study highlighted that the compound demonstrated significant inhibition of MPO activity in vitro and in vivo. Specifically, it was shown to reduce plasma MPO activity in lipopolysaccharide-treated cynomolgus monkeys, indicating its potential for treating inflammatory disorders .

Anticancer Potential

The compound's structure suggests it may also exhibit anticancer properties. Related studies on pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values indicating effective antiproliferative activity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

Study on MPO Inhibition

In a preclinical evaluation, a derivative of this compound was tested for its ability to inhibit MPO. The results showed a time-dependent inhibition mechanism, which was irreversible and selective for MPO over other peroxidases . This specificity is crucial for minimizing side effects associated with broad-spectrum enzyme inhibitors.

Cytotoxicity Studies

In another investigation, derivatives structurally related to this compound were tested against several cancer cell lines. The findings indicated that these compounds could induce apoptosis and arrest the cell cycle in the S phase, further supporting their potential as anticancer agents .

Data Table: Biological Activity Summary

Activity Effect IC50 Value
Myeloperoxidase InhibitionSignificant reduction in activityNot specified
Anticancer Activity (A549)Induces apoptosisIC50 = 5.9 µM
Anticancer Activity (SW-480)Induces apoptosisIC50 = 2.3 µM
Anticancer Activity (MCF-7)Induces apoptosisIC50 = 5.65 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.